(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE

Catalog No.
S1799908
CAS No.
158923-11-6
M.F
C32H52FeP2 10*
M. Wt
554.55
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL...

CAS Number

158923-11-6

Product Name

(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE

IUPAC Name

cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron

Molecular Formula

C32H52FeP2 10*

Molecular Weight

554.55

InChI

InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;/t21?,24-,25?;;/m1../s1

SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

(R)-BINAP-P is a man-made, air-stable organometallic compound. It belongs to a class of ligands known as P,N-ferrocenyl phosphines, developed in the 1990s. These ligands are particularly valuable due to their ability to induce chirality in reactions, leading to the formation of enantiopure products [].


Molecular Structure Analysis

The key feature of (R)-BINAP-P is its asymmetric structure. It contains a ferrocenyl unit (a substituted cyclopentadiene sandwiching iron) with two phosphine groups attached. The "R" and "S" designations refer to the stereochemistry of the carbon atoms next to the phosphorus atoms. These chiral centers allow the ligand to differentiate between different enantiomers of substrates in a reaction [].

Another notable aspect is the presence of bulky cyclohexyl and tert-butyl groups. These groups provide steric hindrance, influencing the orientation of reactants around the metal center in a catalyst complex.


Chemical Reactions Analysis

(R)-BINAP-P is primarily used as a ligand in various cross-coupling reactions. These reactions involve forming a new carbon-carbon bond between two organic molecules. Some of the common reactions employing (R)-BINAP-P include:

  • Buchwald-Hartwig amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine [].

(R)-BINAP-P*Pd(Cl)(Ar) + HNR2 -> R-NR2 + Pd(0) + HX (where Ar is an aryl group, R is an organic group, X is a halide) []

  • Suzuki-Miyaura coupling: This reaction creates a carbon-carbon bond between an aryl or vinyl halide and a boronic acid [].

(R)-BINAP-P*Pd(0) + ArX + R'B(OH)2 -> Ar-R' + PdX2 + H2O (where ArX is aryl halide, R' is an organic group) []

  • Other relevant couplings include Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reactions [].

Dates

Modify: 2023-11-23

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